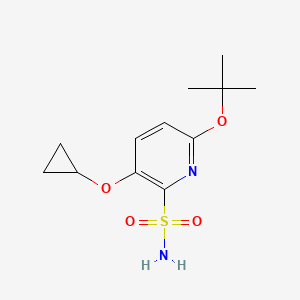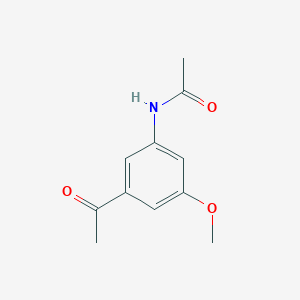![molecular formula C9H5F6NO B14843625 1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, with an ethanone group at the 4-position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of Selectfluor® as a fluorinating agent to introduce the trifluoromethyl groups . The reaction conditions often include the use of solvents like sulfolane and reagents such as potassium fluoride (KF) to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents is optimized to ensure cost-effectiveness and environmental safety.
化学反応の分析
Types of Reactions: 1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
作用機序
The mechanism of action of 1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
- 1-(2,6-Dichloro-4-(trifluoromethyl)pyridin-3-yl)ethanone
- 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone
Comparison: 1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds with fewer or different substituents . This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
特性
分子式 |
C9H5F6NO |
|---|---|
分子量 |
257.13 g/mol |
IUPAC名 |
1-[2,6-bis(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C9H5F6NO/c1-4(17)5-2-6(8(10,11)12)16-7(3-5)9(13,14)15/h2-3H,1H3 |
InChIキー |
AXACKIUJRQRXHQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


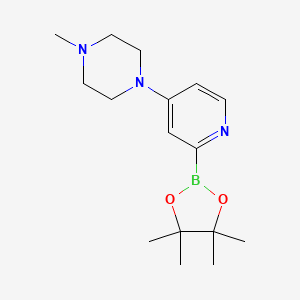
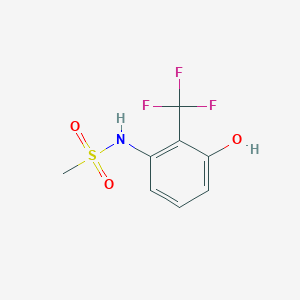

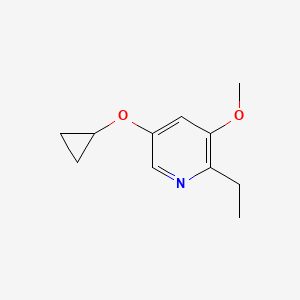

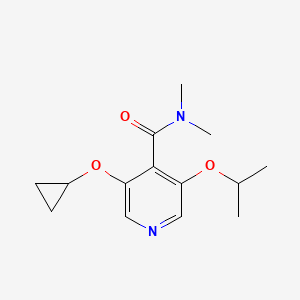
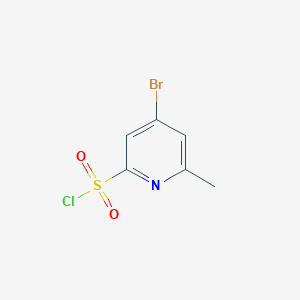
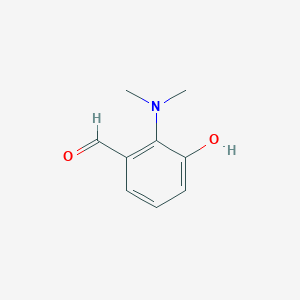
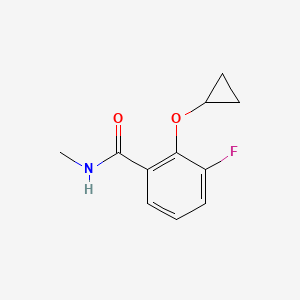

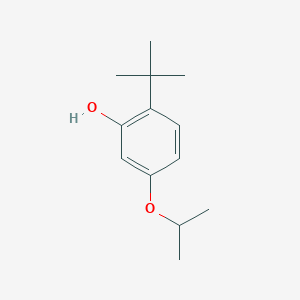
![1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B14843606.png)
